![molecular formula C24H31O5F3 B160443 (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid CAS No. 221246-34-0](/img/structure/B160443.png)
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is also known as Travoprost . It is a synthetic prostaglandin analogue with ocular hypotensive activity. It selectively mimics the effects of naturally occurring substances, prostamides .
Synthesis Analysis
The synthesis of this compound involves several steps. One of the key steps is a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g .Molecular Structure Analysis
The molecular formula of this compound is C24H31F3O5. It has an average mass of 456.495 Da and a monoisotopic mass of 456.212372 Da . The structure includes a cyclopentyl ring and a heptenoic acid group .Chemical Reactions Analysis
The chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 593.0±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.8 mmHg at 25°C . It has 5 hydrogen bond acceptors, 4 hydrogen bond donors, and 12 freely rotating bonds .Applications De Recherche Scientifique
Antiglaucoma Agent Impurity Characterization
(Jaggavarapu et al., 2020) described the isolation and characterization of a related compound, (Z)-isopropyl 7-((1R, 2R, 3R, 5S)-2-((1E, 3Z)-3-fluoro-4-phenoxybuta-1, 3-dienyl)-3, 5-dihydroxycyclopentyl) hept-5-enoate. This compound, found as an impurity in the preparation of Tafluprost, an antiglaucoma agent, was synthesized and shown to have similar biological activity, including anti-glaucoma properties.
Hydrolysis and Stability Study
Longridge and Nicholson (1990) studied the kinetics of hydrolysis of a similar compound, providing insights into its stability under different pH conditions. Their findings suggest that the structure of the compound influences its reactivity and stability, particularly in the presence of a trifluoromethyl substituent (Longridge & Nicholson, 1990).
Chemical Synthesis
Fleming and Lawrence (1998) outlined the synthesis of structurally related compounds, demonstrating techniques in organic synthesis that are applicable to the creation of complex molecules like the one (Fleming & Lawrence, 1998).
Crystal Structure Analysis
Swenson, Lu, and Burton (1997) analyzed the crystal structure of a similar compound, (Z)-3-Phenyl-2-(trifluoromethyl)prop-2-enoic acid, providing insights into its molecular conformation and the nature of its hydrogen bonding (Swenson, Lu, & Burton, 1997).
Urinary Biomarker in Cigarette Smokers
Carmella et al. (2019) studied the urinary metabolites of a structurally related compound in cigarette smokers. This work provides evidence of the compound's role as a biomarker for oxidative damage and inflammation (Carmella et al., 2019).
Inhibitor of Mycolic Acid Biosynthesis
Hartmann et al. (1994) synthesized compounds structurally similar to the one and evaluated their potential as inhibitors of mycolic acid biosynthesis, important for mycobacterial cell wall formation (Hartmann et al., 1994).
Orientations Futures
Propriétés
Numéro CAS |
221246-34-0 |
|---|---|
Nom du produit |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid |
Formule moléculaire |
C24H31O5F3 |
Poids moléculaire |
456.5 g/mol |
Nom IUPAC |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C24H31F3O5/c25-24(26,27)17-7-5-6-16(14-17)10-11-18(28)12-13-20-19(21(29)15-22(20)30)8-3-1-2-4-9-23(31)32/h1,3,5-7,12-14,18-22,28-30H,2,4,8-11,15H2,(H,31,32)/b3-1-,13-12+/t18-,19+,20+,21-,22+/m0/s1 |
Clé InChI |
CMLNDCUXASGBMQ-NQUQXYBYSA-N |
SMILES isomérique |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](CCC2=CC(=CC=C2)C(F)(F)F)O)C/C=C\CCCC(=O)O)O |
SMILES |
C1C(C(C(C1O)C=CC(CCC2=CC(=CC=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O |
SMILES canonique |
C1C(C(C(C1O)C=CC(CCC2=CC(=CC=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O |
Synonymes |
17-trifluoromethylphenyl trinor PGF2α |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-Chloroethyl)sulfanyl]-3-methylbutane](/img/structure/B160360.png)
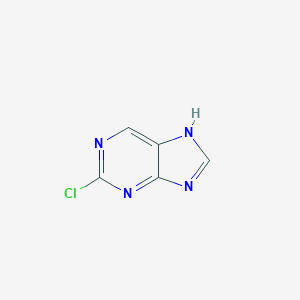
![6-[(3aR,6S,6aR)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-4-methoxy-1,3-benzodioxole](/img/structure/B160364.png)
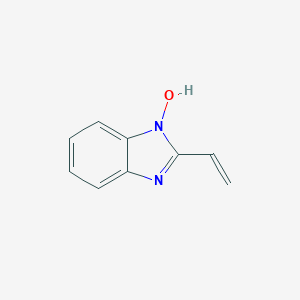
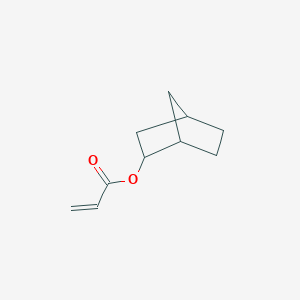
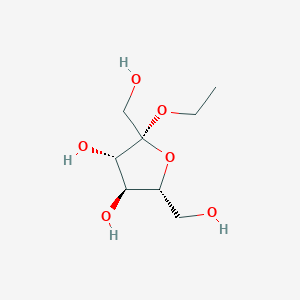
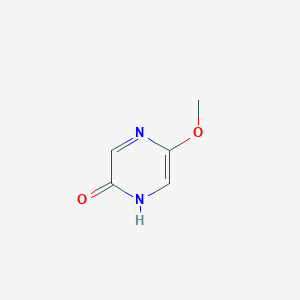
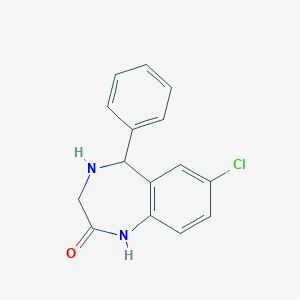
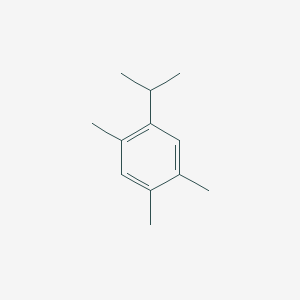
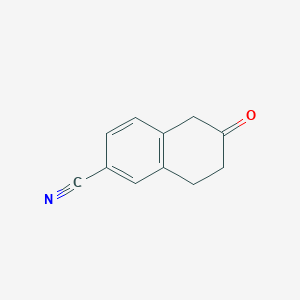
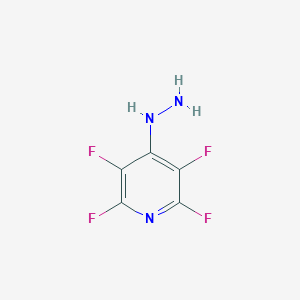
![N-Hydroxybicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B160378.png)
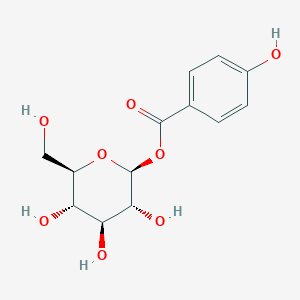
![(2R,3R,3Ar,4S,7S,7aR)-3,4-dihydroxy-7,7a-dimethyl-4'-methylidenespiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-2'-one](/img/structure/B160386.png)